molecular formula C10H10N2O2 B068485 IMIDAZO[1,5,4-DE][1,4]BENZOXAZIN-2(1H)-ONE, 4,5-DIHYDRO-4-METHYL- CAS No. 163120-48-7

IMIDAZO[1,5,4-DE][1,4]BENZOXAZIN-2(1H)-ONE, 4,5-DIHYDRO-4-METHYL-

Cat. No.: B068485
CAS No.: 163120-48-7
M. Wt: 190.2 g/mol
InChI Key: KZFGXXFMXUKRAK-UHFFFAOYSA-N
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Description

IMIDAZO[1,5,4-DE][1,4]BENZOXAZIN-2(1H)-ONE, 4,5-DIHYDRO-4-METHYL- is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IMIDAZO[1,5,4-DE][1,4]BENZOXAZIN-2(1H)-ONE, 4,5-DIHYDRO-4-METHYL- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with glyoxal in the presence of a base, followed by cyclization with methylamine. The reaction conditions often require heating and the use of solvents such as ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

IMIDAZO[1,5,4-DE][1,4]BENZOXAZIN-2(1H)-ONE, 4,5-DIHYDRO-4-METHYL- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

Scientific Research Applications

IMIDAZO[1,5,4-DE][1,4]BENZOXAZIN-2(1H)-ONE, 4,5-DIHYDRO-4-METHYL- has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of novel materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of IMIDAZO[1,5,4-DE][1,4]BENZOXAZIN-2(1H)-ONE, 4,5-DIHYDRO-4-METHYL- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide: Known for its antitumor properties and used as an intermediate in the synthesis of temozolomide.

    1,4-Dihydroimidazo[1,5-c]-1,2,4-triazine derivatives:

Uniqueness

IMIDAZO[1,5,4-DE][1,4]BENZOXAZIN-2(1H)-ONE, 4,5-DIHYDRO-4-METHYL- is unique due to its fused ring system, which imparts distinct chemical properties and reactivity

Properties

CAS No.

163120-48-7

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

11-methyl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one

InChI

InChI=1S/C10H10N2O2/c1-6-5-14-8-4-2-3-7-9(8)12(6)10(13)11-7/h2-4,6H,5H2,1H3,(H,11,13)

InChI Key

KZFGXXFMXUKRAK-UHFFFAOYSA-N

SMILES

CC1COC2=CC=CC3=C2N1C(=O)N3

Canonical SMILES

CC1COC2=CC=CC3=C2N1C(=O)N3

Synonyms

Imidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one, 4,5-dihydro-4-methyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.3 g (0.02 mol) of 3-methyl-3,4-dihydro-1H-1,4-benzoxazin-5-amine are heated at 160°-165° C. in an oil bath for 1.5 hours in the presence of 1.7 g (0.028 mol) of urea. A solid is obtained which is taken up in a water/ether (50/50) mixture. The phases are separated, the organic phase is recovered, is washed, is dried and the solvent evaporated to dryness. The residue obtained is purified by chromatography on a column of silica gel, the eluent being ethyl ether. 2 g of product are obtained.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
water ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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